molecular formula C10H12O2 B1297626 4-Methoxy-2,3-dimethylbenzaldehyde CAS No. 38998-17-3

4-Methoxy-2,3-dimethylbenzaldehyde

Cat. No. B1297626
Key on ui cas rn: 38998-17-3
M. Wt: 164.2 g/mol
InChI Key: MAFDJCNDRCNZFM-UHFFFAOYSA-N
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Patent
US09447044B2

Procedure details

4-Methoxy-2,3-dimethyl-benzaldehyde (2.0 g, 12.18 mmol) was dissolved in DCM (48 mL), and the solution was cooled to −78° C. 1M BBr3(24 mL, 24.13 mmol) was added slowly thereto, and the mixture was stirred at room temperature for 12 hours. After the termination of the reaction, the residue was diluted with water and extracted with DCM. The organic layer was dried with MgSO4 and concentrated under reduced pressure. The residue was purified by column chromatography (eluent, EtOAc/Hex=1/5) to obtain the title compound (187 mg, 10%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
10%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[C:5]([CH3:11])[C:4]=1[CH3:12].B(Br)(Br)Br>C(Cl)Cl.O>[OH:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[C:5]([CH3:11])[C:4]=1[CH3:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=C(C(=C(C=O)C=C1)C)C
Name
Quantity
48 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the termination of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (eluent, EtOAc/Hex=1/5)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC1=C(C(=C(C=O)C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 187 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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